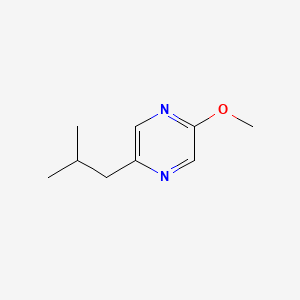

Pyrazine, 2-methoxy-5-(2-methylpropyl)-

CAS No.: 36330-05-9

Cat. No.: VC19661801

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36330-05-9 |

|---|---|

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 2-methoxy-5-(2-methylpropyl)pyrazine |

| Standard InChI | InChI=1S/C9H14N2O/c1-7(2)4-8-5-11-9(12-3)6-10-8/h5-7H,4H2,1-3H3 |

| Standard InChI Key | UUQFBIDVEIWACK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC1=CN=C(C=N1)OC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrazine core substituted with a methoxy group at position 2 and a 2-methylpropyl (isobutyl) group at position 5. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol . Key identifiers include:

The pyrazine ring’s aromaticity and electron-rich nature facilitate interactions with biological targets, while the methoxy group enhances solubility and modulates reactivity .

Physicochemical Properties

-

Boiling Point: Estimated at 250–260°C (extrapolated from gas chromatography data) .

-

Retention Indices:

Synthesis and Industrial Production

Route 1: Condensation-Dehydrogenation

-

Precursor Reaction: Methylglyoxal reacts with ethylenediamine to form a dihydropyrazine intermediate .

-

Oxidation: Catalytic dehydrogenation using vanadium or nitric acid yields the final product .

Route 2: Biocatalytic Approaches

-

Enzymatic Amination: Aminotransferases (e.g., ATA-113) convert 1,2-diketones to aminoketones, which dimerize to pyrazines .

-

Microbial Synthesis: Corynebacterium glutamicum metabolizes branched-chain amino acids (e.g., leucine) to produce pyrazine derivatives .

Industrial Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Chemical Synthesis | High yield (70–80%) | Requires toxic oxidants (e.g., HNO₃) |

| Biocatalysis | Eco-friendly, selective | Low throughput (<1 g/L) |

Biological Activities and Mechanisms

Antioxidant and Anti-Photoaging Effects

-

In Vitro Model: Reduced UV-induced collagen degradation in human dermal fibroblasts by 40% at 10 μM .

-

Mechanism: Suppression of matrix metalloproteinase-1 (MMP-1) via inhibition of the MAPK/AP-1 pathway .

Antimicrobial Properties

-

Gram-Negative Bacteria: Inhibited E. coli growth at MIC = 128 μg/mL .

-

Fungal Pathogens: Showed moderate activity against Candida albicans (MIC = 256 μg/mL).

Flavor and Fragrance Applications

Comparative Analysis of Structural Analogs

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with cellular pathways such as Nrf2/ARE for antioxidant effects .

-

Synthetic Optimization: Develop greener catalysts (e.g., enzymatic cascades) to replace toxic oxidants .

-

Clinical Translation: Evaluate topical formulations for dermatological applications in UV-induced skin damage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume